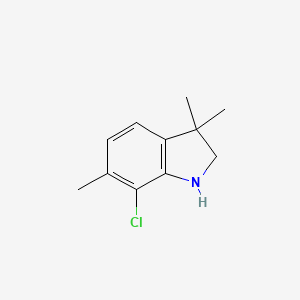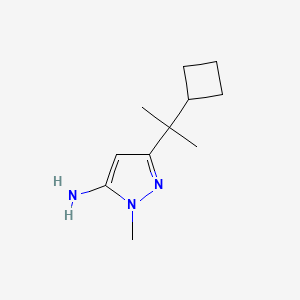![molecular formula C12H15NO2 B13064315 Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate](/img/structure/B13064315.png)
Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate is a heterocyclic compound that features a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate typically involves the cyclocondensation reaction between cyclopentanone derivatives and propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Reduction reactions typically involve hydrogenation using palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Sodium alkoxide solutions (e.g., sodium ethoxide) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure and is used in similar applications.
Cyclopenta[b]pyridine derivatives: These compounds exhibit a wide range of biological activities, including hypoglycemic activity and inhibition of protein kinases.
Uniqueness
Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate is unique due to its ester functional group, which can undergo various chemical modifications, enhancing its versatility in different applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoate |
InChI |
InChI=1S/C12H15NO2/c1-8(12(14)15-2)10-6-5-9-4-3-7-13-11(9)10/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
BAMOEFKABVWNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13064310.png)
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-8-amine](/img/structure/B13064321.png)
![4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol](/img/structure/B13064325.png)


